molecular formula C13H16N2O3 B1335890 3-(3,4-Diethoxyphenyl)isoxazol-5-amine CAS No. 501325-89-9

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

Cat. No. B1335890
M. Wt: 248.28 g/mol
InChI Key: HQBBWDLMICKBSH-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Diethoxyphenyl)isoxazol-5-amine is a derivative of isoxazole, which is a five-membered aromatic heterocycle containing an oxygen atom and a nitrogen atom at non-adjacent positions. The presence of the diethoxyphenyl group suggests potential for varied chemical reactivity and the possibility of being a building block for more complex molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives can be achieved through various methods. For instance, the synthesis of 3-aryl-substituted isoxazoles can be accomplished by reacting a nitropyridine group with triethylamine, leading to the formation of imidazo[1,2-a]pyridines and indoles . Additionally, the synthesis of 3,5-disubstituted 2-isoxazolines, which are closely related to the target compound, can be achieved through regioselective cycloaddition of (diethoxyphosphoryl)acetonitrile oxide to olefins . These methods provide a foundation for the synthesis of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, although the specific synthesis route for this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex and versatile. For example, the Schiff base ligands synthesized in one study, which include a dimethoxyphenyl group similar to the diethoxyphenyl group in our target compound, were characterized using various spectroscopic techniques and X-ray crystallography . These techniques could be applied to determine the molecular structure of 3-(3,4-Diethoxyphenyl)isoxazol-5-amine and to study its tautomeric equilibria and crystal packing.

Chemical Reactions Analysis

Isoxazole derivatives can undergo a variety of chemical reactions. For instance, 5-amino-3-aryl-4-methylene-4,5-dihydroisoxazoles can react with nucleophiles such as methoxide and benzenethiolate to yield addition and/or addition-elimination products . This suggests that the amino group in 3-(3,4-Diethoxyphenyl)isoxazol-5-amine could also participate in similar nucleophilic reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Scientific Research Applications

Anticancer Potential

A study by Yakantham et al. (2019) explored the synthesis of derivatives similar to 3-(3,4-Diethoxyphenyl)isoxazol-5-amine, specifically 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine. These compounds demonstrated promising anticancer activity against human cancer cell lines, including breast, lung, and prostate cancers, showcasing the potential of isoxazole derivatives in oncology research (Yakantham, Sreenivasulu & Raju, 2019).

Antimicrobial Activity

Banpurkar et al. (2018) synthesized 3-Methyl-4H-isoxazol-5-one and its derivatives through green chemistry, demonstrating significant antibacterial and antifungal activities. This highlights the utility of isoxazole compounds in developing new antimicrobial agents (Banpurkar, Wazalwar & Perdih, 2018).

Reductive Heterocyclization

Coffman et al. (2014) researched the synthesis of quinoline-4-amines from 3-(2-nitrophenyl)isoxazoles, using reductive heterocyclization. This process demonstrates the versatility of isoxazoles in synthesizing a variety of compounds, which could be relevant in medicinal chemistry (Coffman, Duong, Bagdasarian, Fettinger, Haddadin & Kurth, 2014).

Novel Synthesis Methods

Girardin et al. (2009) developed a novel synthesis procedure for 3-aminoisoxazoles, showcasing the potential of isoxazoles in the innovative development of synthetic methods for heterocycles (Girardin, Alsabeh, Lauzon, Dolman, Ouellet & Hughes, 2009).

Isoxazole-Based Libraries as Antithrombotic Agents

Batra et al. (2002) synthesized isoxazole-based combinatorial libraries and evaluated them for antithrombin activity. This indicates the potential of isoxazole derivatives in the development of antithrombotic agents (Batra, Srinivasan, Rastogi, Kundu, Patra, Bhaduri & Dixit, 2002).

properties

IUPAC Name

3-(3,4-diethoxyphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3/c1-3-16-11-6-5-9(7-12(11)17-4-2)10-8-13(14)18-15-10/h5-8H,3-4,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBBWDLMICKBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=C2)N)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Diethoxyphenyl)isoxazol-5-amine

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